
Glycerol (2-(12-hydroxystearate))
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerol (2-(12-hydroxystearate)) is typically synthesized through the esterification of glycerol with 12-hydroxystearic acid. The reaction involves heating glycerol and 12-hydroxystearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is usually carried out at temperatures ranging from 100°C to 150°C, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of glycerol (2-(12-hydroxystearate)) involves similar esterification processes but on a larger scale. The reaction is typically conducted in large reactors with efficient mixing and temperature control. The use of continuous removal of water and the application of vacuum can enhance the yield and purity of the product . Additionally, the final product is often purified through distillation or recrystallization to achieve the desired quality for commercial use .
Chemical Reactions Analysis
Types of Reactions
Glycerol (2-(12-hydroxystearate)) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Glycerol (2-(12-hydroxystearate)) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of lipid-based nanoparticles for drug delivery.
Medicine: Utilized in topical formulations for its moisturizing and skin-conditioning properties.
Mechanism of Action
The mechanism of action of glycerol (2-(12-hydroxystearate)) primarily involves its ability to interact with lipid bilayers and enhance the stability of emulsions. The hydroxyl groups in the compound form hydrogen bonds with water molecules, while the hydrophobic stearate chain interacts with lipid molecules. This dual interaction helps to stabilize emulsions and improve the texture and consistency of formulations .
Comparison with Similar Compounds
Similar Compounds
Glycerol monostearate: Another ester of glycerol, commonly used as an emulsifier in foods and cosmetics.
Glycerol tristearate: A triglyceride used in food and cosmetic applications for its thickening properties.
Uniqueness
Glycerol (2-(12-hydroxystearate)) is unique due to the presence of the hydroxyl group on the stearate chain, which enhances its emulsifying and stabilizing properties compared to other glycerol esters. This makes it particularly effective in formulations requiring both hydrophilic and lipophilic interactions .
Q & A
Basic Research Questions
Q. Q1. What are the standard methods for synthesizing glycerol (2-(12-hydroxystearate)) and validating its purity in academic research?
Answer: Glycerol (2-(12-hydroxystearate) is synthesized via esterification of glycerol with 12-hydroxystearic acid under controlled catalytic conditions. Key validation steps include:
- Chromatographic analysis : HPLC with a C18 column and UV detection (210 nm) to resolve positional isomers and quantify purity .
- Spectroscopic characterization : 1H NMR (e.g., hydroxyl proton resonance at δ 4.8–5.2 ppm) and FT-IR (C=O stretch at ~1730 cm−1) to confirm ester bond formation .
- Thermal stability testing : Differential scanning calorimetry (DSC) to assess melting behavior (typically 48–50°C for methyl 12-hydroxystearate derivatives) .
Q. Q2. How do researchers ensure experimental reproducibility when studying glycerol (2-(12-hydroxystearate))-based formulations?
Answer: Reproducibility requires strict control of:
- Reagent sourcing : Use certified standards (e.g., Methyl 12-hydroxystearate ≥99% purity, stored at 0–6°C) to minimize batch variability .
- Reaction conditions : Document temperature (±1°C), catalyst concentration (e.g., 0.5–1.0% H2SO4), and reaction time (typically 4–6 hours) .
- Statistical replication : Follow guidelines like those in EU Tobacco Directive 2014/40/EU, which mandates ≥3 replicates for analytical assays .
Advanced Research Questions
Q. Q3. What molecular-level interactions govern the rheological properties of lithium 12-hydroxystearate-thickened greases containing glycerol derivatives?
Answer: Advanced studies combine computational and experimental approaches:
- Molecular dynamics (MD) simulations : Reveal that lithium ions coordinate with hydroxyl and carboxyl groups, forming compact aggregates (density ~0.964 g/cm3) that enhance grease stability .
- Solvent dispersion studies : Polar solvents (e.g., tetrahydrofuran) disrupt soap-oil networks more effectively than nonpolar solvents (e.g., heptane), indicating dipole-dipole interactions dominate thickener dissolution .
- Additive interactions : Polar additives (e.g., antioxidants) may competitively bind to lithium ions, reducing thickener efficiency by 15–20% .
Q. Q4. How can conflicting data on the environmental impact of glycerol (2-(12-hydroxystearate))-based lubricants be resolved?
Answer: Contradictions arise from differing test protocols:
- Biodegradability assays : OECD 301B (ready biodegradability) vs. OSPAR criteria. Calcium 12-hydroxystearate greases meet OSPAR only if formulated with unmodified, plant-derived oils .
- Toxicity endpoints : Daphnia magna EC50 values vary by >10x depending on dispersant use. Standardize testing per ISO 6341:2012 .
- Lifecycle analysis : Include synthesis waste (e.g., glycerol byproducts) in environmental assessments, as they contribute 30–40% of total carbon footprint .
Q. Q5. What advanced techniques characterize the supramolecular structure of glycerol (2-(12-hydroxystearate)) aggregates in non-aqueous systems?
Answer:
- Small-angle X-ray scattering (SAXS) : Quantifies aggregate size (radius of gyration ~5–10 nm) and morphology (lamellar vs. hexagonal phases) .
- Rheo-NMR : Correlates shear-thinning behavior with alignment of hydroxyl-rich domains under stress .
- Atomic force microscopy (AFM) : Visualizes network formation at the nanoscale, showing defects increase by 50% in the presence of trace water (>200 ppm) .
Q. Methodological Considerations for Data Interpretation
Q. Q6. How should researchers design experiments to distinguish between solvent-thickener and solvent-additive interactions?
Answer:
- Control experiments : Compare grease dispersion in heptane (nonpolar) vs. tetrahydrofuran (polar) to isolate solvent-thickener effects .
- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) between solvents/additives and lithium 12-hydroxystearate (e.g., Kd = 1.2 × 104 M−1 for THF) .
- Fractional factorial design : Vary additive concentration (0–5%) and solvent polarity to model interaction significance (p < 0.05) .
Q. Q7. What strategies mitigate artifacts in thermal stability studies of glycerol (2-(12-hydroxystearate)) derivatives?
Answer:
- Oxidative stabilization : Conduct DSC under nitrogen atmosphere to prevent degradation above 150°C .
- Sample preparation : Use hermetic pans to avoid moisture absorption, which lowers melting points by 3–5°C .
- Baseline correction : Subtract solvent (e.g., mineral oil) endotherms to isolate compound-specific transitions .
Properties
CAS No. |
872803-98-0 |
---|---|
Molecular Formula |
C21H42O5 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C21H42O5/c1-2-3-4-11-14-19(24)15-12-9-7-5-6-8-10-13-16-21(25)26-20(17-22)18-23/h19-20,22-24H,2-18H2,1H3 |
InChI Key |
MCFVIIRWMQHVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC(CO)CO)O |
Origin of Product |
United States |
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